3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one
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Overview
Description
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with an aminomethylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin (3-(Aminomethyl)-5-methylhexanoic acid): A structural analog used as an anticonvulsant and for neuropathic pain.
N-[(3-Aminomethyl)benzyl]acetamidine: Another compound with similar aminomethyl functionality, used in various pharmacological studies.
Uniqueness
3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is unique due to its cyclopropyl and azetidinone moieties, which confer distinct chemical and biological properties. Its rigid, strained ring system can enhance binding affinity to certain biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERPWDPNKREKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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